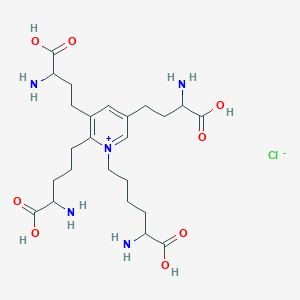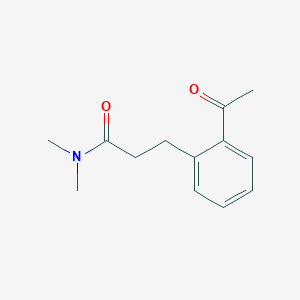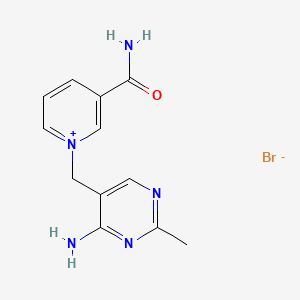
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is a pyridinium salt that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a carbamoyl group, with bromide as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide typically involves the reaction of 4-amino-2-methylpyrimidine with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a bromide source to ensure the formation of the bromide salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient, cost-effective, and environmentally friendly, with stringent quality control measures to ensure the consistency and purity of the product.
化学反应分析
Types of Reactions
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
科学研究应用
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
作用机制
The mechanism of action of 1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-(2-hydroxyethyl)-2-methylpyridinium Bromide: A similar pyridinium salt with a hydroxyethyl group instead of a carbamoyl group.
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)pyridinium: A related compound lacking the carbamoyl group.
Uniqueness
1-((4-Amino-2-methylpyrimidin-5-yl)methyl)-3-carbamoylpyridin-1-ium Bromide is unique due to its specific substitution pattern and the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H14BrN5O |
|---|---|
分子量 |
324.18 g/mol |
IUPAC 名称 |
1-[(4-amino-2-methylpyrimidin-5-yl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C12H13N5O.BrH/c1-8-15-5-10(11(13)16-8)7-17-4-2-3-9(6-17)12(14)18;/h2-6H,7H2,1H3,(H3-,13,14,15,16,18);1H |
InChI 键 |
SVKCBASBHGJCAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC(=C2)C(=O)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


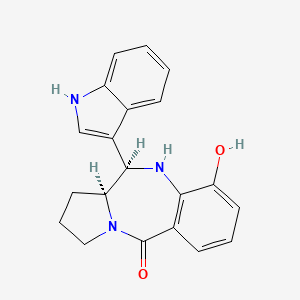
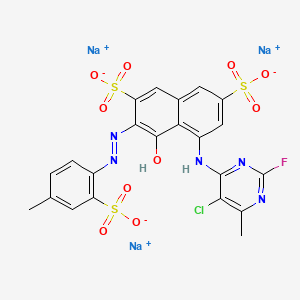
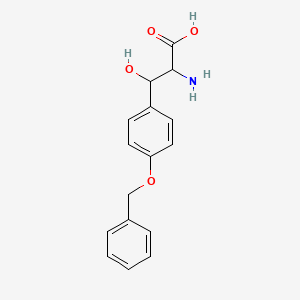
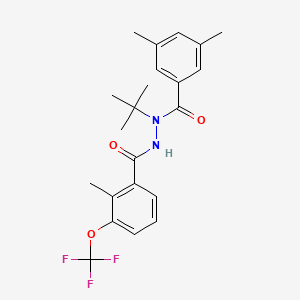
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13403665.png)
![2-Hydroxy-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide](/img/structure/B13403675.png)
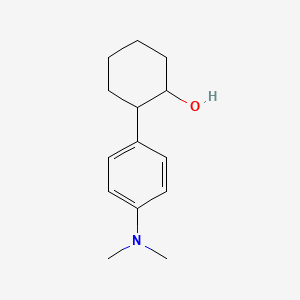
![2,2,3-Trideuterio-3-[methyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B13403690.png)
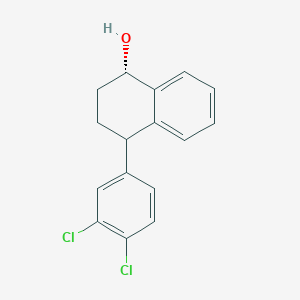
![2-Amino-5-[butyl(methyl)amino]benzoic acid](/img/structure/B13403696.png)
![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)

